Dehydropinguisenol
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Overview
Description
Dehydropinguisenol is a natural product found in Trocholejeunea sandvicensis with data available.
Scientific Research Applications
Isolation from Natural Sources
Dehydropinguisenol, along with other pinguisane-type sesquiterpenes such as dehydropinguisanin and pinguisenal, has been isolated from natural sources like the liverwort Trocholejeunea sandvicensis. These compounds have been identified and characterized using spectral evidence, highlighting their presence in natural flora and the methods used for their identification (Asakawa, Toyota, Kano, & Takemoto, 1980).
Microbial Transformation Studies
The compound has been subject to microbial transformation studies, particularly involving Aspergillus species. This research focuses on how microorganisms like Aspergillus niger and Aspergillus cellulosae can transform dehydropinguisenol into other metabolites, such as 10-oxo-lejeuneapinguisenol and lejeuneapinguisenol. These studies also explore the potential antimicrobial activity of these metabolites (Lahlou, Noma, Hashimoto, & Asakawa, 2000).
Biomedical and Material Science Applications
Although not directly related to dehydropinguisenol, advancements in the fields of biomedical and material sciences provide a context for its potential applications. For instance, the development of superhydrophobic and superhydrophilic materials, inspired by biological designs, offers insights into how natural compounds could be utilized in creating new materials with unique properties (Si, Dong, & Jiang, 2018). Similarly, studies on the tribological behavior and wettability of various coatings, including those on aluminum, may provide a foundation for exploring the utility of natural compounds like dehydropinguisenol in such applications (Young, Jackson, Roy, Ceylan, & Sundararajan, 2017).
properties
Product Name |
Dehydropinguisenol |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4aS,7R,7aS,8S)-4a,7,7a-trimethyl-4-methylidene-5,6,7,8-tetrahydrocyclopenta[f][1]benzofuran-8-ol |
InChI |
InChI=1S/C15H20O2/c1-9-5-7-14(3)10(2)11-6-8-17-12(11)13(16)15(9,14)4/h6,8-9,13,16H,2,5,7H2,1,3-4H3/t9-,13-,14+,15-/m1/s1 |
InChI Key |
NKYAXZRYVXNYFH-ZAOWEBSESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@]1([C@@H](C3=C(C2=C)C=CO3)O)C)C |
Canonical SMILES |
CC1CCC2(C1(C(C3=C(C2=C)C=CO3)O)C)C |
synonyms |
dehydropinguisenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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